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molecular formula C9H8N2O2 B1404110 Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate CAS No. 945840-73-3

Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate

Cat. No. B1404110
M. Wt: 176.17 g/mol
InChI Key: CBVIMPIFKLOXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691876B2

Procedure details

1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid methyl ester (example E1, 50 mg, 0.28 mmol) was dissolved in THF (0.57 mL) and treated with 2 M aq. potassium hydroxide solution (0.57 mL, 1.1 mmol), then after 1 h acidified with 2M aq. hydrochloric acid solution and extracted with dichloromethane. The aqueous layer was evaporated and the residue was taken up in methanol and the residue was taken up in methanol and filtered. The filtrate was evaporated to afford the title compound (71 mg), which contained an unspecified amount of potassium chloride. MS (EI) 118.1 (100), 162.1 (53, M+); 1H-NMR (300 MHz, CD3OD): 8.30-8.25 (m, 2H), 8.24 (d, J=3.0, 1H), 7.07 (d, J=3.0, 1H).
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
0.57 mL
Type
solvent
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]=[CH:7][CH:8]=[C:9]2[CH:13]=[CH:12][NH:11][C:10]=12)=[O:4].[OH-].[K+].Cl>C1COCC1>[NH:11]1[C:10]2=[C:5]([C:3]([OH:4])=[O:2])[N:6]=[CH:7][CH:8]=[C:9]2[CH:13]=[CH:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
COC(=O)C=1N=CC=C2C1NC=C2
Name
Quantity
0.57 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.57 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The aqueous layer was evaporated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
N1C=CC=2C1=C(N=CC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 71 mg
YIELD: CALCULATEDPERCENTYIELD 156.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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